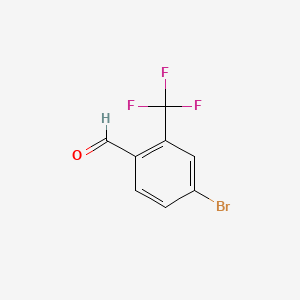

4-Bromo-2-(trifluoromethyl)benzaldehyde

説明

Background and Significance in Contemporary Chemical Research

4-Bromo-2-(trifluoromethyl)benzaldehyde is a specialized organic compound that has garnered attention in modern chemical research due to its unique structural features. The presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde (B42025) framework imparts distinct reactivity and properties, making it a valuable component in the synthesis of complex molecules.

Positionality within Halogenated and Trifluoromethylated Aromatic Systems

Halogenated and trifluoromethylated aromatic compounds are crucial in various fields of chemistry, including medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group into an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comresearchgate.netnih.gov The strong electron-withdrawing nature of the -CF3 group can influence the reactivity of the aromatic ring and other functional groups present. mdpi.com

Similarly, the bromine atom, a halogen, serves as a versatile functional group. It can act as a leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to building complex molecular architectures. The specific placement of the bromo and trifluoromethyl groups on the benzaldehyde ring in this compound creates a unique electronic and steric environment, influencing its reactivity and making it a targeted building block in organic synthesis.

Role as a Key Synthetic Intermediate in Advanced Organic Chemistry

As a synthetic intermediate, this compound is instrumental in the construction of more elaborate molecules. The aldehyde functional group is a gateway to a multitude of chemical transformations, including oxidations, reductions, and the formation of imines and carbon-carbon bonds through reactions like the Wittig or aldol (B89426) reactions.

The presence of the bromine atom at the 4-position and the trifluoromethyl group at the 2-position allows for regioselective modifications of the aromatic ring. For instance, the bromine atom can be readily displaced or used in coupling reactions, such as the Suzuki or Heck reactions, to introduce new substituents. This strategic placement of functional groups makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. researchgate.netguidechem.comnih.gov

Nomenclature and Structural Representation

IUPAC and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov It is also known by several synonyms, which are often found in chemical catalogs and databases.

| Type | Name |

| IUPAC Name | This compound |

| Synonym | 5-Bromo-2-formylbenzotrifluoride |

| Synonym | 4-Bromo-alpha,alpha,alpha-trifluoro-o-tolualdehyde |

This table is interactive. Click on the headers to sort.

Molecular Formula and Weight

The molecular formula of this compound is C8H4BrF3O. nih.govfishersci.nouni.lu This formula indicates that each molecule is composed of eight carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom. The molecular weight of the compound is approximately 253.02 g/mol . nih.govfishersci.no

SMILES and InChI/InChIKey Notations

For unambiguous identification in chemical databases and software, standardized notations such as SMILES and InChI are used.

| Notation Type | Identifier |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C=O nih.govuni.lu |

| InChI | InChI=1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11,12)/h1-4H nih.gov |

| InChIKey | PROPHDFGNNBHJX-UHFFFAOYSA-N nih.govfishersci.nobldpharm.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPHDFGNNBHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479680 | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-27-0 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861928-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Bromo 2 Trifluoromethyl Benzaldehyde

Established Synthetic Routes and Precursors

The established synthetic routes to 4-bromo-2-(trifluoromethyl)benzaldehyde are primarily multi-step processes that carefully control the introduction of substituents to achieve the desired 1,2,4-substitution pattern on the benzene (B151609) ring.

Direct derivatization of a pre-existing benzaldehyde (B42025), such as 2-(trifluoromethyl)benzaldehyde (B1295035), to introduce a bromine atom at the C-4 position presents significant regiochemical challenges. In electrophilic aromatic substitution reactions, both the aldehyde (-CHO) and the trifluoromethyl (-CF3) groups are deactivating and meta-directing. Consequently, direct bromination of 2-(trifluoromethyl)benzaldehyde would be expected to yield 5-bromo-2-(trifluoromethyl)benzaldehyde (B2770645) as the major product, rather than the desired 4-bromo isomer. Achieving the para-bromo substitution would require a more complex, multi-step strategy, likely involving protecting groups or directed metalation, which is not a commonly reported direct route.

A reliable method for preparing benzaldehydes involves the oxidation of the corresponding benzyl (B1604629) alcohol or the hydrolysis of a dichloromethyl precursor.

Oxidation of (4-Bromo-2-(trifluoromethyl)phenyl)methanol: The target aldehyde can be synthesized by the oxidation of its corresponding primary alcohol, (4-bromo-2-(trifluoromethyl)phenyl)methanol. This is a standard transformation in organic synthesis where a benzylic alcohol is converted to an aldehyde using a variety of oxidizing agents. Common reagents for this purpose include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.

Hydrolysis of 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene (B13693881): Another established route is the hydrolysis of a gem-dihalide. Specifically, 4-bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene serves as a direct precursor to the aldehyde. This hydrolysis is typically carried out under aqueous acidic conditions or in the presence of a Lewis acid. The dichloromethyl group is readily converted to the formyl group, providing a high-yield pathway to the final product. This method is analogous to industrial preparations of other benzaldehydes, where the dichloromethyl precursor is synthesized via free-radical chlorination of the corresponding methylbenzene (toluene) derivative.

| Precursor | Reagent(s) | Product | Reaction Type |

| (4-Bromo-2-(trifluoromethyl)phenyl)methanol | PCC, MnO₂, or Dess-Martin Periodinane | This compound | Oxidation |

| 4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene | H₂O, Acid catalyst (e.g., H₂SO₄) | This compound | Hydrolysis |

Controlling the position of bromination is critical. Direct bromination of the target benzaldehyde is often not feasible, necessitating indirect strategies where bromination precedes the formation of the aldehyde group.

As previously noted, the direct bromination of 2-(trifluoromethyl)benzaldehyde is regiochemically disfavored for producing the 4-bromo isomer. The combined meta-directing influence of the existing substituents strongly directs incoming electrophiles to the C-5 position. Therefore, this is not a viable synthetic route for obtaining this compound in practical yields.

A more effective strategy involves the regioselective bromination of a precursor molecule, followed by chemical modification to introduce the aldehyde functionality. A key precursor for this approach is 2-(trifluoromethyl)toluene.

Bromination of 2-(Trifluoromethyl)toluene : The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. In the electrophilic bromination of 2-(trifluoromethyl)toluene, the directing effects are synergistic. The methyl group directs the incoming bromine to the C-4 (para) and C-6 (ortho) positions. The trifluoromethyl group directs to the C-5 and C-3 positions. The powerful para-directing effect of the methyl group typically leads to the formation of 4-bromo-2-(trifluoromethyl)toluene as a significant product. libretexts.org

Conversion to Aldehyde : The resulting 4-bromo-2-(trifluoromethyl)toluene can then be converted into the target aldehyde. innospk.com This can be achieved through methods such as free-radical bromination of the methyl group to form a benzyl bromide, followed by hydrolysis to the benzyl alcohol and subsequent oxidation, or by direct oxidation of the methyl group.

| Precursor | Reagent(s) for Bromination | Intermediate Product | Subsequent Steps |

| 2-(Trifluoromethyl)toluene | Br₂, FeBr₃ | 4-Bromo-2-(trifluoromethyl)toluene | Side-chain oxidation or halogenation/hydrolysis |

Perhaps the most versatile and regioselective route to this compound is the formylation of a pre-brominated trifluoromethylbenzene. The precursor of choice for this method is 1-bromo-3-(trifluoromethyl)benzene .

This synthesis is typically achieved via a lithium-halogen exchange reaction followed by quenching with a formylating agent. commonorganicchemistry.com The process generally involves the following steps:

Lithium-Halogen Exchange : 1-bromo-3-(trifluoromethyl)benzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The organolithium reagent selectively replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate: 4-lithio-1-(trifluoromethyl)benzene. researchgate.netsemanticscholar.org

Formylation : The aryllithium species is then treated with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). commonorganicchemistry.comsemanticscholar.org

Hydrolysis : The reaction is quenched with an aqueous acid workup, which hydrolyzes the intermediate adduct to yield the final product, this compound.

The regioselectivity of this reaction is well-controlled. The initial lithiation occurs at the site of the bromine atom. When the formyl group is introduced, it substitutes at this lithiated position, leading directly to the desired 1,2,4-substitution pattern.

| Precursor | Reagents | Key Intermediate | Final Product |

| 1-Bromo-3-(trifluoromethyl)benzene | 1. n-BuLi, THF, -78 °C2. DMF3. H₃O⁺ | 2-Lithio-1-bromo-3-(trifluoromethyl)benzene anion | This compound |

Regioselective Bromination Strategies of Trifluoromethyl-Substituted Benzaldehydes

Advanced Synthetic Approaches and Innovations

Innovations in synthetic organic chemistry have provided powerful tools for the construction of complex aromatic compounds like this compound. These methods focus on achieving high yields and selectivity while minimizing reaction steps and environmental impact.

Metal-catalyzed reactions are central to modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For precursors to this compound, these reactions are pivotal for introducing the key functional groups.

Palladium-catalyzed formylation represents a direct and efficient method for introducing an aldehyde group onto an aryl ring. This transformation typically involves the carbonylation of an aryl halide or triflate with carbon monoxide and a hydride source. In the context of synthesizing this compound, a suitable precursor would be 1,4-dibromo-2-(trifluoromethyl)benzene.

The general mechanism proceeds via a catalytic cycle involving:

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond, forming an acyl-palladium complex.

Reductive Elimination: The acyl-palladium species reacts with a hydride source, leading to the reductive elimination of the benzaldehyde product and regeneration of the Pd(0) catalyst.

While direct formylation of 4-bromo-2-(trifluoromethyl)benzene is a viable strategy, related palladium-catalyzed cycloaminocarbonylation reactions highlight the versatility of this approach in constructing complex molecules from simple precursors under CO pressure nih.gov. The choice of ligands, such as RuPhos, and reaction conditions are critical for achieving high yields and selectivity nih.gov.

Once the this compound scaffold is in hand, the aryl bromide moiety serves as a versatile handle for further molecular elaboration through cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are among the most powerful and widely used methods for this purpose, allowing for the formation of new carbon-carbon bonds. The presence of the electron-withdrawing trifluoromethyl group can increase the reactivity of the aryl bromide in these transformations nih.gov.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govnih.gov Conditions can be optimized using various palladium sources, ligands, and bases to achieve high conversion rates, often in short reaction times nih.govresearchgate.net.

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org This method is highly effective for forming C(sp³)-C(sp²) bonds and tolerates a wide range of functional groups, including aldehydes. organic-chemistry.orgmit.edu

Below is a comparative table illustrating typical conditions for these reactions.

| Reaction Type | Catalyst | Coupling Partner | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf) or Pd(PPh₃)₄ | Aryl/Alkyl Boronic Acid | Cs₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane | 80-100 °C | nih.govnih.gov |

| Negishi | Pd(OAc)₂ / CPhos or Ni(acac)₂ | Organozinc Halide (R-ZnX) | Not always required | THF or Toluene | Room Temp - 60 °C | wikipedia.orgorganic-chemistry.org |

Achieving stereoselective and regioselective control is paramount in modern synthesis. For this compound, regioselectivity is crucial during the initial synthesis of the substituted benzene ring and in any subsequent reactions. The substitution pattern of the starting materials and the choice of synthetic route dictate the final arrangement of the bromo, trifluoromethyl, and aldehyde groups. Organocatalytic benzannulation reactions, for example, offer a pathway to assemble highly functionalized trifluoromethylarenes with excellent regiocontrol rsc.org.

While the parent molecule is achiral, the aldehyde group provides a site for stereoselective transformations. For instance, catalytic enantioselective additions of nucleophiles to the carbonyl group can generate chiral secondary alcohols with high stereocontrol. Methodologies for the diastereodivergent and enantioselective synthesis of complex molecules, such as polyfluorinated monosaccharides, have been developed starting from aldehydes and polyfluoroallyl boronates, demonstrating the potential for high levels of stereocontrol in reactions involving fluorinated substrates nih.gov.

Modern synthetic strategies increasingly prioritize sustainability by reducing waste, avoiding hazardous materials, and improving energy efficiency. The principles of green chemistry are being applied to the synthesis of fluorinated compounds like this compound. Key considerations include the use of environmentally benign solvents, catalysts, and energy sources researchgate.net.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives has identified several promising options.

Benzotrifluoride (BTF), also known as trifluoromethylbenzene, is an excellent example of a greener solvent. It is more environmentally friendly than many chlorinated solvents and is relatively inert, making it suitable for a wide range of chemical reactions, including transition-metal catalysis researchgate.netresearchgate.net. Its physical properties allow it to dissolve both standard organic and highly fluorinated molecules, making it particularly well-suited for syntheses involving trifluoromethylated compounds researchgate.net.

Aqueous solvent systems are also a cornerstone of green chemistry. For Suzuki-Miyaura couplings, reactions can often be performed in water or mixed aqueous-organic systems, which reduces reliance on volatile organic compounds researchgate.net. The use of supported palladium catalysts in aqueous media can further enhance sustainability by allowing for catalyst recycling and operation at room temperature in air researchgate.net.

The following table summarizes the properties of selected green solvents compared to a traditional solvent.

| Solvent | Boiling Point (°C) | Key Green Attributes | Reference |

|---|---|---|---|

| Benzotrifluoride (BTF) | 102 | Environmentally friendlier than many chlorinated solvents; inert. | researchgate.net |

| Water | 100 | Non-toxic, non-flammable, abundant, and inexpensive. | researchgate.net |

| Toluene (Traditional) | 111 | (Baseline for comparison) | mit.edu |

Green Chemistry and Sustainable Synthesis Considerations

Catalyst Efficiency and Recyclability

The efficiency and recyclability of catalysts are paramount in the development of sustainable and economically viable synthetic processes. In the context of producing specialty chemicals like this compound, the ability to reuse a catalyst multiple times without a significant loss in activity can drastically reduce production costs and environmental waste. While specific studies detailing catalyst recycling for the direct synthesis of this compound are not extensively documented in publicly available research, the principles can be effectively demonstrated through analogous catalytic systems, such as the palladium-catalyzed carbonylation of aryl bromides.

Detailed research into heterogeneous catalysts for similar transformations provides valuable insights. For instance, a study on a polymer-anchored palladium(II) Schiff base complex (PS-AMP-Pd) has demonstrated high efficiency and excellent reusability in the carbonylation of aryl bromides. rsc.org This type of reaction, which involves the introduction of a carbonyl group to an aryl halide, is fundamentally related to potential synthetic routes for this compound.

In the aforementioned study, the polymer-supported catalyst was employed in the alkoxycarbonylation of bromobenzene (B47551) with ethanol (B145695) to produce ethyl benzoate. The catalyst exhibited high stability and was easily recovered from the reaction mixture for subsequent use. The research findings indicated that the catalyst could be reused for at least six consecutive cycles without any significant decrease in its catalytic activity or selectivity. rsc.org This high level of recyclability is attributed to the strong anchoring of the palladium complex to the polymer support, which prevents leaching of the active metal sites into the reaction medium.

The consistent performance of the PS-AMP-Pd catalyst across multiple runs is a clear indicator of its robustness. Such stability is a critical factor for industrial applications, where consistent product yield and purity are required. The development of similar stable, heterogeneous catalysts for the specific synthesis of this compound would represent a significant advancement, aligning the manufacturing process with the principles of green chemistry.

The data below illustrates the recycling efficiency of the polymer-anchored Pd(II) complex in the alkoxycarbonylation of bromobenzene, a model reaction that highlights the potential for catalyst reusability in the synthesis of related benzaldehydes.

Recycling Efficiency of PS-AMP-Pd Catalyst in Alkoxycarbonylation

| Run | Yield (%) |

| 1st | 96 |

| 2nd | 96 |

| 3rd | 95 |

| 4th | 94 |

| 5th | 94 |

| 6th | 93 |

Iv. Advanced Spectroscopic Characterization Techniques and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 4-Bromo-2-(trifluoromethyl)benzaldehyde, with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serving as the primary tools for determining its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. vscht.cz

The three protons on the aromatic ring will exhibit chemical shifts in the aromatic region (δ 7.0–8.5 ppm). Their precise locations are influenced by the electronic effects of the bromo, trifluoromethyl, and aldehyde substituents. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups, along with the inductive effect of the bromine atom, will cause the aromatic protons to be deshielded, shifting their signals downfield compared to unsubstituted benzene (B151609) (δ 7.26 ppm). chemicalbook.com The proton adjacent to the aldehyde group (H-3) is expected to be the most downfield, followed by the proton between the two electron-withdrawing groups (H-5), and finally the proton adjacent to the bromine atom (H-6). The coupling between these adjacent protons would result in a complex splitting pattern of doublets and doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~10.0 | Singlet (s) |

| Ar-H3 | ~8.1 | Doublet (d) |

| Ar-H5 | ~7.9 | Doublet of Doublets (dd) |

Note: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected. The aldehydic carbonyl carbon is characteristically found far downfield, typically in the range of δ 185–195 ppm. hmdb.ca The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the strong electron-withdrawing effect of the fluorines. beilstein-journals.org

The six aromatic carbons will have shifts between δ 120 and 140 ppm. The carbons directly attached to the substituents (C-1, C-2, C-4) will have their chemical shifts significantly affected. The carbon bearing the bromine atom (C-4) will be shifted upfield relative to the others due to the "heavy atom effect," while the carbons attached to the electron-withdrawing aldehyde (C-1) and trifluoromethyl (C-2) groups will be shifted downfield. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | ~190 |

| C1 (Ar-CHO) | ~135 |

| C2 (Ar-CF₃) | ~133 (quartet) |

| C3 (Ar-H) | ~130 |

| C4 (Ar-Br) | ~128 |

| C5 (Ar-H) | ~132 |

| C6 (Ar-H) | ~129 |

Note: These are predicted values. Experimental determination is required for confirmation.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. azom.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. beilstein-journals.org

The chemical shift of a CF₃ group attached to an aromatic ring typically appears in the region of δ -60 to -65 ppm (relative to CFCl₃ at δ 0.00 ppm). rsc.org The electronic environment created by the adjacent aldehyde group and the bromine atom at the para position will influence the precise chemical shift. No significant F-H coupling is expected to be observed for the CF₃ group, resulting in a singlet in the proton-decoupled ¹⁹F NMR spectrum. azom.com

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: This is a predicted value based on typical ranges for aryl trifluoromethyl groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, available from the SpectraBase database, would confirm the presence of its key structural features. nih.gov

The most prominent absorption bands would include:

C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde. vscht.czdocbrown.info

Aromatic C-H Stretch: One or more sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) correspond to the C-H stretching vibrations of the benzene ring. vscht.cz

Aldehyde C-H Stretch: A pair of medium-intensity bands, often referred to as a Fermi doublet, is expected around 2820 cm⁻¹ and 2720 cm⁻¹, which is a definitive indicator of an aldehyde C-H bond. vscht.cz

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. nih.gov

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. docbrown.info

C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3080 | Aromatic C-H | Stretch |

| ~2820, ~2720 | Aldehyde C-H | Stretch (Fermi Doublet) |

| ~1710 | Aldehyde C=O | Stretch |

| ~1600, ~1470 | Aromatic C=C | Ring Stretch |

| ~1300-1100 | C-F | Stretch |

Note: Data is based on typical IR absorption ranges for the specified functional groups.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the calculated molecular weight is 253.02 g/mol . hmdb.ca In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 253. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak at m/z 255 of nearly equal intensity to the M⁺ peak would be expected, which is a clear indicator of the presence of one bromine atom in the molecule. nih.gov

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable benzoyl cation (M-1), and the loss of the entire formyl group (CHO) as a radical (M-29). azom.com

Key expected fragments include:

m/z 253/255 [C₈H₄BrF₃O]⁺: The molecular ion (M⁺) and its M+2 isotope peak.

m/z 252/254 [C₈H₃BrF₃O]⁺: Loss of a hydrogen atom (M-1).

m/z 224/226 [C₇H₄BrF₃]⁺: Loss of the formyl radical (M-29).

m/z 174 [C₇H₄F₃O]⁺: Loss of the bromine atom.

m/z 145 [C₇H₄O]⁺: Loss of both bromine and the CF₃ group.

m/z 69 [CF₃]⁺: The trifluoromethyl cation.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 253/255 | [M]⁺ (Molecular Ion) |

| 252/254 | [M-H]⁺ |

| 224/226 | [M-CHO]⁺ |

| 174 | [M-Br]⁺ |

| 145 | [M-Br-CF₃]⁺ |

Note: These are predicted fragmentation patterns based on common fragmentation rules.

Table of Compounds

| Compound Name |

|---|

| This compound |

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. For an organic molecule like this compound, the primary electronic transitions involve π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the oxygen atom.

The key transitions expected for this molecule are:

π → π* (pi to pi-star) transitions: These occur in the benzene ring and the carbonyl (C=O) group, which are systems containing π-bonds. These transitions are typically high in energy and result in strong absorption bands.

n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron from the oxygen atom of the aldehyde group to an anti-bonding π* orbital. These transitions are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

While the principles of these transitions are well-understood, specific experimental UV-Vis absorption data, such as the maximum absorption wavelengths (λmax) and molar absorptivity values for this compound, are not detailed in the currently available scientific literature. Such data would provide valuable information on the energy levels of its molecular orbitals.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For this compound, an XRD analysis would yield critical structural information, including:

The planarity of the benzaldehyde (B42025) moiety.

The rotational orientation of the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups relative to the benzene ring.

Intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that dictate the crystal packing.

However, a search of publicly accessible crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, experimentally determined parameters like unit cell dimensions, space group, and precise atomic coordinates are not available at this time.

Computational Chemistry and Quantum Mechanical Investigations

Computational studies are essential for complementing experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and various electronic parameters. Although DFT is a widely used method, specific published studies applying it to this compound are not readily found. If such a study were conducted, it would provide the following insights:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

Energy Gap (ΔE): A small gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates high stability.

A DFT calculation for this compound would determine the energies of these orbitals and the resulting energy gap. This data is fundamental for understanding the compound's electron-transfer properties and reactivity in chemical reactions. Specific calculated values for the HOMO energy, LUMO energy, and the energy gap for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the MEP surface indicate varying electrostatic potentials:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites for electrophilic attack.

Blue: Regions of most positive potential, usually found around electropositive atoms (like hydrogen). These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and regions of positive potential near the hydrogen atoms. This analysis is crucial for predicting reactivity and intermolecular interactions. A computationally generated MEP map specific to this molecule has not been identified in published research.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. NBO analysis provides detailed information about charge distribution (natural atomic charges) and the stability arising from electron delocalization (hyperconjugative interactions).

Key insights from an NBO analysis of this compound would include:

The natural atomic charges on each atom, offering a more refined view of charge distribution than other methods.

The hybridization of atomic orbitals forming the bonds.

Analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which quantify the stabilizing effects of electron delocalization.

Specific quantitative results from an NBO analysis, such as tables of natural charges or second-order perturbation energies for hyperconjugative interactions, are not available in the existing literature for this compound.

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying molecular structures. Computational analysis allows for the precise assignment of vibrational modes to specific atomic motions within the molecule. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the harmonic vibrational frequencies. niscpr.res.in

The analysis involves optimizing the molecule's geometry to its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes. Key vibrational assignments for this molecule are expected to include:

C=O Stretching: The aldehyde carbonyl group (C=O) stretch is one of the most characteristic and intense bands in the IR spectrum, typically appearing in the 1700-1730 cm⁻¹ region for aromatic aldehydes. solidstatetechnology.usias.ac.in

Aromatic C-H Stretching: These vibrations of the benzene ring protons typically occur above 3000 cm⁻¹. ias.ac.in

Aldehyde C-H Stretching: This mode is distinct and usually appears as a pair of bands in the 2700-2900 cm⁻¹ range. ias.ac.in

C-F Stretching: The trifluoromethyl group exhibits strong, characteristic C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Ring Vibrations: The benzene ring itself has a series of characteristic C-C stretching and bending vibrations between 1400 and 1600 cm⁻¹. researchgate.net

Theoretical calculations provide a full spectrum of these modes, which can be compared with experimental FT-IR and FT-Raman data. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values. solidstatetechnology.us

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative frequency ranges based on computational studies of similar substituted benzaldehydes. Actual values require specific DFT calculations for the target molecule.

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aldehyde C-H Stretch | 2720 - 2850 | Weak |

| Carbonyl (C=O) Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Symmetric/Asymmetric Stretch | 1100 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Prediction of Chemical Reactivity and Selectivity

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier orbitals" are crucial in chemical reactions, as they represent the regions of a molecule most likely to donate or accept electrons, respectively. researchgate.netscielo.org.mx

For this compound, the electron-withdrawing nature of the aldehyde, trifluoromethyl, and bromine substituents is expected to significantly influence its reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netconicet.gov.ar

Global reactivity descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2. It measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. It indicates resistance to change in electron distribution. A "soft" molecule has a small energy gap and is more reactive. conicet.gov.ar

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

The presence of strong electron-withdrawing groups (-CHO, -CF₃, -Br) is expected to lower the LUMO energy, making the molecule a potent electrophile and susceptible to nucleophilic attack, particularly at the aldehyde carbon and positions on the aromatic ring. researchgate.net

Table 2: Representative Calculated Global Reactivity Descriptors Values are illustrative, based on DFT calculations (e.g., B3LYP/6-311+G) for analogous aromatic compounds. All units are in electron volts (eV).

| Descriptor | Formula | Typical Value Range | Implication for Reactivity |

|---|---|---|---|

| EHOMO | - | -8.0 to -9.5 | High ionization potential |

| ELUMO | - | -2.0 to -3.5 | Good electron acceptor |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.5 | Kinetically stable, but reactive |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.25 | Moderately hard |

| Electronegativity (χ) | (I + A) / 2 | 5.0 to 6.5 | High electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | 2.0 to 4.0 | Strong electrophilic character |

Solvent Effects in Computational Models (e.g., IEF-PCM)

Chemical reactions and spectroscopic measurements are most often performed in a solvent, which can significantly alter a molecule's properties through solute-solvent interactions. ijap-iq.com Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. The Integral Equation Formalism variant (IEF-PCM) is a widely used and robust method. nih.govmdpi.com

In the IEF-PCM model, the solute molecule is placed within a cavity created in a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the solvent continuum, which in turn creates a "reaction field" that interacts with the solute. This process is iterated until self-consistency is achieved, providing a more accurate representation of the molecule's electronic structure and geometry in solution. nih.govnih.gov

For this compound, using the IEF-PCM model can predict:

Shifts in Spectroscopic Frequencies: The polarity of the solvent can influence bond polarities. For instance, the C=O stretching frequency is known to shift to lower wavenumbers (a red shift) in more polar solvents due to stabilization of the more polar resonance structure of the carbonyl group. nih.gov

Changes in Reactivity: Solvent can stabilize transition states or intermediates, altering reaction pathways and rates.

Alterations in Electronic Properties: The HOMO-LUMO gap and other reactivity descriptors can change depending on the dielectric constant of the solvent, affecting the molecule's stability and reactivity in that medium. researchgate.net

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. nih.gov Organic molecules with large dipole moments and extended π-conjugated systems often exhibit significant NLO responses. The key parameters describing NLO properties are the molecular polarizability (α) and the first hyperpolarizability (β), which can be calculated using DFT methods. mdpi.comresearchgate.net

The structure of this compound, featuring a benzene ring substituted with both electron-withdrawing groups (-CHO, -CF₃, -Br), creates a significant molecular dipole moment. This intramolecular charge transfer character is a prerequisite for NLO activity. rsc.org Computational analysis can quantify these properties:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure of second-order NLO activity. A large β value indicates a strong NLO response. mdpi.com

Calculations would likely show that the combination of substituents leads to a notable hyperpolarizability, suggesting potential for NLO applications. ucf.edu

Table 3: Predicted Non-Linear Optical Properties This table presents typical ranges for NLO properties calculated for substituted aromatic molecules. Values are highly dependent on the computational method.

| Property | Symbol | Typical Units | Predicted Characteristic |

|---|---|---|---|

| Dipole Moment | μ | Debye | Moderate to High |

| Mean Polarizability | <α> | 10⁻²⁴ esu | High |

| Total First Hyperpolarizability | βtot | 10⁻³⁰ esu | Significant |

Thermodynamic Properties from Computational Data

DFT calculations, combined with statistical mechanics, can be used to predict key thermodynamic properties of a molecule in the gas phase. mdpi.com These calculations start with the vibrational frequency analysis, from which the vibrational, rotational, and translational contributions to the thermodynamic functions are determined. conicet.gov.ar

For this compound, the following properties can be computed as a function of temperature:

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Entropy (S): A measure of the molecular disorder or randomness.

Enthalpy of Formation (ΔHf): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. This is often calculated using isodesmic reactions for higher accuracy. mdpi.com

Gibbs Free Energy (G): Determines the spontaneity of a process.

These computed thermodynamic data are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. acs.org

Table 4: Calculated Standard Thermodynamic Properties Illustrative data based on DFT calculations for similar molecules at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Typical Units |

|---|---|---|

| Standard Molar Entropy | S° | J mol⁻¹ K⁻¹ |

| Standard Molar Heat Capacity | C°p | J mol⁻¹ K⁻¹ |

| Zero-point vibrational energy | ZPE | kJ mol⁻¹ |

| Enthalpy of Formation | ΔHf° | kJ mol⁻¹ |

V. Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

4-Bromo-2-(trifluoromethyl)benzaldehyde is a versatile bifunctional building block in organic synthesis. Its chemical structure features an aldehyde group, which is reactive towards nucleophiles and can participate in various condensation and carbon-carbon bond-forming reactions. Additionally, the presence of a bromine atom on the aromatic ring allows for a range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The trifluoromethyl group significantly influences the electronic properties of the molecule and imparts unique characteristics to the final products.

The unique combination of reactive sites and the presence of the trifluoromethyl group makes this compound a valuable starting material in the synthesis of complex molecules for pharmaceutical applications. fishersci.no

This compound serves as a key intermediate in the construction of diverse molecular scaffolds for drug discovery. fishersci.no The aldehyde functional group provides a handle for chain extension or the introduction of heterocyclic systems, while the bromo substituent is a versatile anchor point for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic modification of different parts of a molecule during lead optimization. For instance, building blocks containing the trifluoromethyl motif are integral to the synthesis of various modern drugs. A notable example is the anti-inflammatory drug Celecoxib, the synthesis of which relies on a trifluoromethyl-containing building block to construct the core pyrazole (B372694) structure. nih.gov This highlights the strategic importance of trifluoromethylated intermediates in developing commercially significant APIs.

Table 1: Examples of APIs Synthesized Using Trifluoromethylated Building Blocks

| API Name | Therapeutic Class | Role of Trifluoromethyl Group |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Key component of the pyrazole ring, essential for activity. nih.gov |

| Pexidartinib | Antineoplastic (CSF1R inhibitor) | Part of the core pyridine (B92270) structure, influences binding affinity. mdpi.com |

| Fluoxetine | Antidepressant (SSRI) | Located on the phenoxy ring, enhances metabolic stability. mdpi.com |

A primary challenge in drug design is ensuring that a potential drug candidate is not rapidly broken down by metabolic processes in the body, which would shorten its half-life and reduce its efficacy. The incorporation of a trifluoromethyl (-CF3) group is a widely adopted strategy to enhance metabolic stability. wechemglobal.comnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug breakdown. mdpi.comnih.gov By replacing a metabolically vulnerable group (like a methyl group) with a trifluoromethyl group, medicinal chemists can block a "metabolic hotspot" and significantly improve a drug's pharmacokinetic profile. mdpi.com Therefore, building blocks like this compound are highly sought after, as they allow for the direct introduction of this stability-enhancing moiety into drug candidates. nih.gov This strategy has been shown to improve lipophilicity, cell permeability, and binding selectivity of therapeutic compounds. nih.govmdpi.com

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of neurodegenerative disorders such as Alzheimer's disease. nih.gov Research into new and effective inhibitors is ongoing, and trifluoromethylated compounds have shown significant promise in this area. In one study, a series of compounds were synthesized to evaluate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent BChE inhibitors, compound 4n , featured a 4-(trifluoromethyl)benzyl group attached to a piperazine (B1678402) ring. nih.gov Similarly, another study describes the synthesis of compound 8l , 2-Oxo-N-((1-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)indoline-5-carboxamide, as a cholinesterase inhibitor. nih.gov The trifluoromethyl group in these molecules is suggested to form favorable interactions within the active site of the BChE enzyme. nih.gov The synthesis of such compounds often involves the reductive amination of a piperidine (B6355638) or piperazine derivative with a corresponding benzaldehyde (B42025), making this compound a relevant precursor for creating novel cholinesterase inhibitors.

Table 2: Research Findings on Trifluoromethylated Cholinesterase Inhibitors

| Compound ID | Target Enzyme | Key Structural Moiety | Finding |

|---|---|---|---|

| 4n | Butyrylcholinesterase (BChE) | 4-(Trifluoromethyl)benzyl | Showed potent BChE inhibitory activity. nih.gov |

| 8l | Cholinesterases (ChEs) | 1-(4-(Trifluoromethyl)benzyl)piperidin | Designed as a potential cholinesterase inhibitor. nih.gov |

The utility of this compound extends into the agrochemical sector. fishersci.no The introduction of fluorine atoms into pesticides and herbicides is a proven strategy for enhancing their efficacy and stability. sigmaaldrich.com It is estimated that approximately 25% of all licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com The trifluoromethyl group, in particular, can increase the biological activity and environmental persistence of a compound, leading to more effective crop protection agents. Fluorinated building blocks are therefore crucial in the synthesis of new agrochemicals. While specific commercial agrochemicals derived directly from this compound are not detailed in the literature, the importance of trifluoromethyl-substituted aromatic rings is well-established in commercial products like the herbicide Pyroxsulam, which contains a 4-(trifluoromethyl)pyridine (B1295354) substructure. nih.gov This underscores the value of intermediates like this compound in the discovery and development of next-generation agrochemicals.

Beyond pharmaceuticals and agrochemicals, this compound is a valuable building block for the synthesis of a wide range of specialty and fine chemicals. fishersci.nobldpharm.com Its status as a readily available organic intermediate from various chemical suppliers indicates its broad utility. bldpharm.com It is employed in the production of complex organic molecules used in materials science and for creating dyestuffs. fishersci.no The aldehyde and bromo functionalities allow for its incorporation into polymers, dyes, and other advanced materials where specific electronic and physical properties conferred by the trifluoromethyl group are desired.

Pharmaceuticals and Drug Discovery

Emerging Applications in Materials Science

Recent research has begun to explore the incorporation of the 4-bromo-2-(trifluoromethyl)phenyl moiety into novel materials, leveraging the unique properties conferred by the trifluoromethyl and bromo groups. These include enhanced thermal stability, specific optical characteristics, and altered electronic behavior.

Advanced Coatings and Polymers

While direct, extensive research on the use of this compound in advanced coatings and polymers is still an emerging field, its structural features suggest significant potential. The presence of the trifluoromethyl group is known to enhance the properties of polymers, including thermal stability and solubility in organic solvents.

One area of application is in the synthesis of fluorinated polyimides. These high-performance polymers are noted for their excellent mechanical and thermal properties, as well as their transparency, making them suitable for flexible electronics and optoelectronic applications. Although specific examples starting from this compound are not extensively documented in publicly available literature, the general class of fluorinated diamines and dianhydrides, which could be synthesized from such precursors, are key components in producing polyimides with desirable characteristics. For instance, fluorinated polyimides often exhibit lower dielectric constants and reduced water absorption, which are critical for microelectronics.

Another potential application lies in the development of poly(azomethine)s. These polymers, containing a C=N double bond in their backbone, can be synthesized through the polycondensation of diamines and dialdehydes. While direct polymerization of this compound would require a difunctional amine comonomer, its derivatives could serve as key monomers. Poly(azomethine)s are investigated for their thermal stability and semiconducting properties, which could be modulated by the electron-withdrawing trifluoromethyl group and the reactive bromo handle.

Electronic Materials and Optical Materials

The electronic and optical properties of materials derived from this compound are a subject of growing interest. The introduction of bromine atoms into organic conjugated molecules has been shown to play an important role in improving the properties of nonlinear optical (NLO) materials. rsc.org Specifically, the bromo group can enhance the molecular first-order hyperpolarizabilities and reduce dipole-dipole interactions, which favors the acentric crystal structures necessary for second-harmonic generation (SHG). rsc.org

Furthermore, the bromo substituent provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex conjugated systems with tailored optoelectronic properties. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic structure of molecules, affecting their absorption and emission spectra.

Research into organic NLO materials has demonstrated that bromo-substituted compounds, such as chalcones and stilbenes, exhibit significant SHG efficiency. rsc.org While specific studies on NLO materials derived directly from this compound are not yet prevalent, the foundational knowledge from related bromo- and trifluoromethyl-substituted organic molecules suggests a promising avenue for future research. The combination of these functional groups in one molecule provides a strategic advantage in the design of new materials for photonics and electronics.

Below is a table summarizing the potential applications based on the functional groups of this compound:

| Functional Group | Potential Contribution to Material Properties | Potential Applications |

| Aldehyde (-CHO) | Reactive site for polymerization (e.g., polycondensation with amines to form poly(azomethine)s). | Synthesis of high-performance polymers. |

| Bromo (-Br) | - Reactive site for cross-coupling reactions (e.g., Suzuki, Heck) to extend conjugation. - Can enhance nonlinear optical properties. | - Synthesis of conjugated polymers and small molecules for organic electronics. - Development of materials for second-harmonic generation. |

| Trifluoromethyl (-CF3) | - Enhances thermal stability. - Improves solubility in organic solvents. - Strong electron-withdrawing nature modulates electronic properties. - Can lead to lower dielectric constants in polymers. | - High-temperature resistant polymers. - Processable polymers for thin-film devices. - Materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). - Low-k dielectric materials for microelectronics. |

Vi. Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 4-Bromo-2-(trifluoromethyl)benzaldehyde and structurally related compounds has established its utility as a pivotal building block. The trifluoromethyl group is known to enhance properties such as metabolic stability and bioavailability in drug candidates, making trifluoromethyl-containing intermediates highly sought after. nih.gov The bromo-substituent is an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The aldehyde group serves as a versatile functional group for transformations into alcohols, imines, and alkenes, or for constructing heterocyclic systems.

Key applications of derivatives synthesized from similar fluorinated benzaldehydes include the development of enzyme inhibitors, antibacterial agents, and other biologically active molecules. nih.govnih.gov For instance, salicylanilide (B1680751) derivatives incorporating a bromo-trifluoromethylphenyl moiety have demonstrated potent activity against multidrug-resistant S. aureus. nih.gov Furthermore, benzyloxybenzaldehyde scaffolds are being explored as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy. nih.gov

| Research Area | Key Findings and Significance |

|---|---|

| Synthetic Utility | Serves as a trifunctional intermediate with aldehyde, bromo, and trifluoromethyl groups, enabling diverse synthetic transformations. |

| Cross-Coupling Reactions | The bromo group is readily functionalized via palladium- or copper-catalyzed reactions to build molecular complexity. rsc.org |

| Medicinal Chemistry | Derivatives show potential as antibacterial agents and enzyme inhibitors, benefiting from the physicochemical properties imparted by the trifluoromethyl group. nih.govnih.gov |

| Agrochemicals | Acts as a precursor for herbicides and insecticides, a common application for trifluoromethylated aromatic compounds. ontosight.ai |

Current Challenges and Limitations in Synthesis and Application

Despite its utility, challenges remain in the synthesis and application of this compound. The synthesis of polysubstituted benzaldehydes can sometimes suffer from issues of regioselectivity, leading to isomeric impurities that are difficult to separate. The introduction of the trifluoromethyl group often requires specialized and costly reagents.

In its application, the steric hindrance from the ortho-trifluoromethyl group can influence the reactivity of the adjacent aldehyde group, potentially lowering reaction rates or requiring more forcing conditions compared to less hindered aldehydes. In palladium-catalyzed cross-coupling reactions, catalyst deactivation or low turnover numbers can be a concern, especially in large-scale synthesis, adding to the cost and complexity of purification. Furthermore, the development of derivatives for specific biological targets is often a process of trial and error, with limitations in predicting off-target effects and metabolic pathways.

Future Prospects and Potential Research Avenues

The future of research involving this compound is poised for significant advancement, driven by innovations in catalysis, synthetic methodology, computational chemistry, and new application discovery.

A primary research avenue is the design of more robust and efficient catalytic systems for the functionalization of the C-Br bond. While palladium catalysts are effective, future work will likely focus on developing catalysts based on more abundant and less expensive metals like copper or nickel. beilstein-journals.org Research into micellar catalysis, where reactions are conducted in water using surfactants, could offer a greener and more efficient alternative to traditional organic solvents for trifluoromethylation and other coupling reactions. rsc.orgorientjchem.org Ligand design will also be crucial in creating catalysts that can overcome the steric hindrance of the trifluoromethyl group and achieve high yields under mild conditions.

There is considerable scope for exploring novel reaction pathways to generate new molecular scaffolds from this compound. This includes multicomponent reactions where the aldehyde is used to construct complex heterocyclic systems in a single step. researchgate.net The development of enantioselective transformations of the aldehyde group, such as asymmetric additions or reductions, could provide access to chiral building blocks for pharmaceuticals. nih.gov Further exploration of C-H activation reactions at the aromatic ring could also unlock new avenues for derivatization that bypass the need for pre-functionalized starting materials.

In silico methods and computational chemistry are set to play an increasingly important role in guiding research. researchgate.net Density Functional Theory (DFT) can be used to predict the reactivity of the different functional groups, elucidate reaction mechanisms, and design catalysts with enhanced activity and selectivity. researchgate.netresearchgate.net Molecular docking and dynamics simulations can predict how derivatives of this compound might bind to biological targets like proteins and enzymes, accelerating the drug discovery process. nih.gov These computational tools allow for the rational design of molecules with desired electronic, physical, and biological properties before committing to laborious and expensive laboratory synthesis.

The unique electronic properties conferred by the bromo and trifluoromethyl substituents make derivatives of this compound interesting candidates for new materials. Potential applications could be found in organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers where electron-withdrawing groups are desired. In the biological realm, beyond established areas, new applications could emerge. The trifluoromethyl group is a known bioisostere for several functional groups, and derivatives could be designed as probes for chemical biology or as novel agrochemicals with improved efficacy and environmental profiles. nih.gov The synthesis of novel chalcones and other related structures from this aldehyde could lead to new classes of antimicrobial or antifungal agents. mdpi.com

| Avenue | Objective and Potential Impact |

|---|---|

| Novel Catalysis | Develop cheaper, more sustainable catalysts (e.g., based on Cu, Ni) and reaction media (e.g., water) to improve synthetic efficiency and reduce costs. rsc.orgbeilstein-journals.org |

| New Derivatizations | Utilize multicomponent and asymmetric reactions to create complex, high-value chiral molecules and novel heterocyclic scaffolds. researchgate.netnih.gov |

| Computational Design | Employ DFT and molecular docking to rationally design new derivatives and predict their properties, reducing reliance on empirical screening. nih.govresearchgate.net |

| New Applications | Explore use in advanced materials (e.g., OLEDs) and expand biological applications into areas like chemical biology probes and next-generation agrochemicals. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Direct Bromination : Bromination of 2-(trifluoromethyl)benzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis). Monitor regioselectivity via HPLC or GC-MS to confirm para-bromination .

- Cross-Coupling Reactions : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize solvent (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹³C NMR : Expect peaks at δ ~190 ppm (aldehyde carbonyl), ~125–140 ppm (aromatic carbons), and ~110–120 ppm (CF₃ group). Compare with computed spectra (DFT) for validation .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 252 (C₈H₄BrF₃O⁺) and fragments at m/z 173 (loss of Br) and 123 (loss of CF₃) .

Q. What are the primary reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) or aldehyde-specific reactions?

- Methodology :

- Aldehyde Reactivity : Perform Wittig or Grignard reactions to synthesize α,β-unsaturated carbonyl derivatives. Optimize stoichiometry to avoid over-addition .

- SNAr Reactions : Activate the bromine-substituted position with electron-withdrawing groups (e.g., CF₃). Use amines or thiols in polar aprotic solvents (DMSO, DMF) at elevated temperatures (60–100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodology :

- Systematic Screening : Vary ligands (e.g., XPhos vs. SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvent polarity to identify optimal conditions. Use design-of-experiments (DoE) software for multivariate analysis .

- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or Hammett plots to probe rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology :

- Stability Testing : Store aliquots under argon at –20°C and monitor degradation (HPLC) over 6–12 months. Identify degradation products (e.g., oxidized aldehydes) via LC-MS .

- Stabilizers : Add radical scavengers (e.g., BHT) or moisture scavengers (molecular sieves) to vials. Use amber glass to prevent photodegradation .

Q. How do computational models predict the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps (Gaussian 16) to identify electron-deficient positions. Validate with experimental nitration or sulfonation results .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on transition states to explain unexpected substitution patterns .

Q. What toxicological precautions are advised for handling this compound, given limited hazard data?

- Methodology :

- Analogous Compounds : Apply safety protocols for structurally similar brominated benzaldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde). Assume acute toxicity (LD₅₀ ~200 mg/kg, rat) and use PPE (gloves, goggles) .

- First Aid : Immediate eye flushing (15 min, water) and skin decontamination (soap/water). Avoid inducing vomiting upon ingestion—seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。